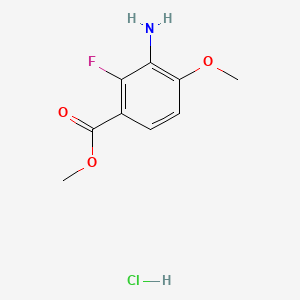
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, a fluoro substituent, and a methoxy group attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride typically involves multi-step organic reactions. One common method starts with the methylation of 3-amino-2-fluoro-4-hydroxybenzoic acid, followed by esterification to form the benzoate ester. The reaction conditions often require the use of methanol and a strong acid catalyst like hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The methoxy group can also affect the compound’s solubility and membrane permeability, impacting its overall efficacy.
類似化合物との比較
Similar Compounds
- Methyl 3-fluoro-4-methoxybenzoate
- Methyl 2-amino-3-fluoro-4-methoxybenzoate
- Methyl 4-amino-3-methoxybenzoate
Uniqueness
Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a fluoro group on the benzoate ester makes it particularly versatile for various chemical reactions and applications.
特性
分子式 |
C9H11ClFNO3 |
|---|---|
分子量 |
235.64 g/mol |
IUPAC名 |
methyl 3-amino-2-fluoro-4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11;/h3-4H,11H2,1-2H3;1H |
InChIキー |
MUCLVXMUWRKNKX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)

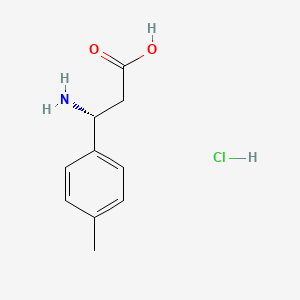
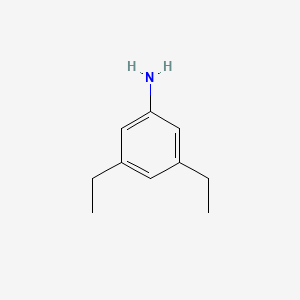
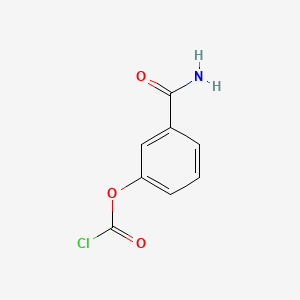
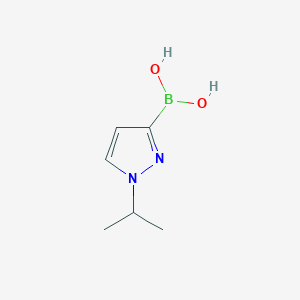

![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
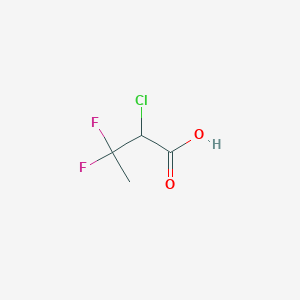
![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid](/img/structure/B13564672.png)
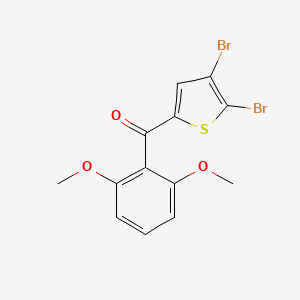
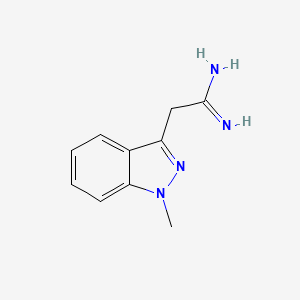
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)

